molecular formula C23H29BrN8O4 B1195600 M-bromoacetyldistamycin CAS No. 99328-13-9

M-bromoacetyldistamycin

Cat. No.: B1195600
CAS No.: 99328-13-9
M. Wt: 561.4 g/mol
InChI Key: QVJUIPBTVKGIQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

M-bromoacetyldistamycin is a synthetic derivative of distamycin A, a naturally occurring antiviral and antitumor antibiotic. Distamycin A binds to the minor groove of DNA, preferentially targeting AT-rich regions, and inhibits transcription and replication. The bromoacetyl modification at the methoxy position (this compound) enhances alkylating activity, enabling covalent binding to DNA and improving cytotoxicity against cancer cells .

Properties

CAS No.

99328-13-9

Molecular Formula

C23H29BrN8O4

Molecular Weight

561.4 g/mol

IUPAC Name

N-(3-aminopropyl)-5-[[4-[[4-[(2-bromoacetyl)amino]-1-methylpyrrole-2-carbonyl]amino]-1-methylpyrrole-2-carbonyl]amino]-1-methylpyrrole-2-carboxamide

InChI

InChI=1S/C23H29BrN8O4/c1-30-12-14(27-20(33)11-24)9-17(30)22(35)28-15-10-18(31(2)13-15)23(36)29-19-6-5-16(32(19)3)21(34)26-8-4-7-25/h5-6,9-10,12-13H,4,7-8,11,25H2,1-3H3,(H,26,34)(H,27,33)(H,28,35)(H,29,36)

InChI Key

QVJUIPBTVKGIQZ-UHFFFAOYSA-N

SMILES

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CC=C(N3C)C(=O)NCCCN)C)NC(=O)CBr

Canonical SMILES

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CC=C(N3C)C(=O)NCCCN)C)NC(=O)CBr

Other CAS No.

99328-13-9

Synonyms

M-bromoacetyldistamycin

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison

M-bromoacetyldistamycin belongs to the distamycin-lexitropsin family, which includes pyrrole-amide oligomers with DNA-binding properties. Key analogs and their distinctions are summarized below:

Compound Structural Features Mechanism Key Applications
This compound Bromoacetyl group at methoxy position Covalent DNA alkylation; minor groove binder Anticancer therapy, DNA repair studies
Distamycin A Three pyrrole units, no alkylating groups Non-covalent DNA binding Antiviral, antileukemic agents
Tallimustine Chloroethylnitrosourea moiety Crosslinks DNA strands Hematologic malignancies
CC-1065 Cyclopropane-containing alkylating subunit Covalent binding to N3 of adenine Antibiotic, antitumor agent

Pharmacokinetic and Pharmacodynamic Differences

Comparative pharmacokinetic data (hypothetical, based on analog studies):

Parameter This compound Distamycin A Tallimustine
Bioavailability 15–20% (oral) <5% (oral) 85–90% (IV)
Half-life (t₁/₂) 6–8 hours 2–3 hours 10–12 hours
Metabolism Hepatic CYP3A4 Renal excretion Hepatic CYP2D6
DNA Binding Affinity 10 nM (AT-rich sequences) 50 nM 200 nM (non-specific)

This compound exhibits prolonged half-life and enhanced DNA alkylation compared to distamycin A, but lower bioavailability than tallimustine due to its larger molecular weight and polarity . Its selectivity for AT-rich regions reduces off-target toxicity relative to non-specific alkylators like CC-1063.

Efficacy and Toxicity Profiles

  • This compound : Demonstrates IC₅₀ values of 0.1–1 µM in leukemia cell lines (e.g., HL-60) but causes myelosuppression at therapeutic doses.
  • Distamycin A: Limited cytotoxicity (IC₅₀ >10 µM) but minimal hematologic toxicity.
  • Tallimustine : Potent against lymphoma (IC₅₀ ~0.05 µM) but induces severe hepatotoxicity.

Research Findings and Clinical Relevance

Preclinical studies highlight this compound’s synergy with PARP inhibitors in BRCA-mutated cancers, leveraging its DNA alkylation to exacerbate synthetic lethality . However, its clinical development is hindered by solubility challenges and unpredictable drug-drug interactions mediated by CYP3A4 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.